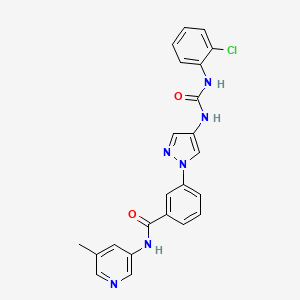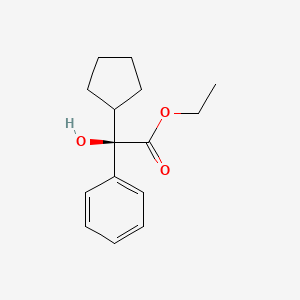
Aminopyrazole inhibitor, 4326
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopyrazole inhibitor, 4326, is a compound belonging to the class of aminopyrazoles, which are known for their significant therapeutic potential Aminopyrazoles are characterized by the presence of an amino group attached to the pyrazole ring, making them versatile scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aminopyrazole inhibitor, 4326, typically involves the formation of the pyrazole ring followed by the introduction of the amino group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound, can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Aminopyrazole inhibitor, 4326, undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles, which can exhibit different biological activities .
Applications De Recherche Scientifique
Aminopyrazole inhibitor, 4326, has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of aminopyrazole inhibitor, 4326, involves the inhibition of specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pirtobrutinib: A reversible inhibitor of Bruton’s tyrosine kinase with limited off-target effects.
SR-11935: A selective inhibitor of c-Jun N-terminal kinase 3.
RO3201195: An inhibitor of p38 mitogen-activated protein kinase.
Uniqueness
Aminopyrazole inhibitor, 4326, is unique due to its specific binding affinity and selectivity for certain molecular targets, which can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds .
Propriétés
Formule moléculaire |
C23H19ClN6O2 |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
3-[4-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]-N-(5-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-15-9-17(12-25-11-15)27-22(31)16-5-4-6-19(10-16)30-14-18(13-26-30)28-23(32)29-21-8-3-2-7-20(21)24/h2-14H,1H3,(H,27,31)(H2,28,29,32) |
Clé InChI |
KVVQUXAGSWSMKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)NC(=O)C2=CC(=CC=C2)N3C=C(C=N3)NC(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(6-fluoroquinolin-2-YL)methyl]piperazine-1-carboxylate](/img/structure/B13443950.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)




![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)

![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)



